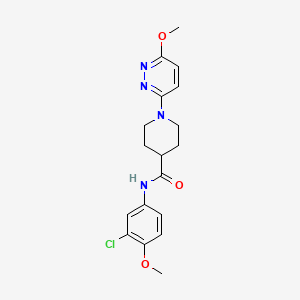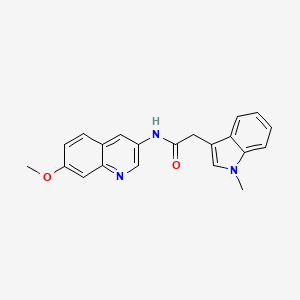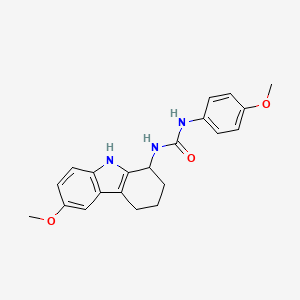![molecular formula C23H25N5O3 B14933654 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933654.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide is a complex organic compound that features both benzimidazole and imidazolidinone moieties Benzimidazole is a heterocyclic aromatic organic compound, while imidazolidinone is a five-membered ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The imidazolidinone ring can be formed through the reaction of an amine with a carbonyl compound, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazolidinone ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole, thiabendazole, and nocodazole share the benzimidazole core structure and exhibit various biological activities.
Imidazolidinone Derivatives: Compounds like imidazolidinone itself and its derivatives are known for their applications in medicinal chemistry and materials science.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide is unique due to the combination of both benzimidazole and imidazolidinone moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C23H25N5O3 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(24-14-12-20-25-17-8-4-5-9-18(17)26-20)11-10-19-22(30)28(23(31)27-19)15-13-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,24,29)(H,25,26)(H,27,31) |
Clé InChI |
SFYRTNPGWRZZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14933578.png)


![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14933608.png)
![3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14933609.png)
![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933630.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
![methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate](/img/structure/B14933640.png)
